N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound features a benzodioxole group linked via a methylene bridge to an acetamide core. The acetamide is further substituted with a sulfanyl group attached to a triazolo[4,3-b]pyridazine scaffold bearing a 4-fluorophenyl moiety. The benzodioxole group is associated with enhanced metabolic stability, while the triazolo-pyridazine core may contribute to binding affinity in biological systems .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c22-15-4-2-14(3-5-15)16-6-8-19-24-25-21(27(19)26-16)31-11-20(28)23-10-13-1-7-17-18(9-13)30-12-29-17/h1-9H,10-12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQGVIGHBIJGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Construction of the Triazolopyridazine Ring: This can be achieved through a series of cyclization reactions involving hydrazine derivatives and appropriate precursors.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the triazolopyridazine ring using a suitable linker, such as a sulfanyl group, under conditions that promote the formation of the acetamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones, depending on the strength of the oxidizing agent.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| H₂O₂ (30%) | Room temperature, 12 hours | Sulfoxide derivative ([1,3-benzodioxole]-CH₂-NHCO-CH₂-S(O)-[triazolopyridazine]) | , |
| m-CPBA | Dichloromethane, 0°C → RT | Sulfone derivative ([1,3-benzodioxole]-CH₂-NHCO-CH₂-S(O)₂-[triazolopyridazine]) | , |
Key Findings :
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Sulfoxide formation is selective with mild oxidants like H₂O₂, while stronger agents (e.g., m-CPBA) yield sulfones.
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The electron-withdrawing fluorophenyl group stabilizes the sulfone product, enhancing reaction efficiency.
Reduction Reactions
The acetamide group and heterocyclic nitrogen atoms are susceptible to reduction.
Key Findings :
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LiAlH₄ reduces the acetamide to a primary amine without affecting the sulfanyl group .
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Catalytic hydrogenation selectively reduces the pyridazine ring, preserving the triazole and benzodioxole systems .
Substitution Reactions
The triazolopyridazine core participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| NaN₃ | DMF, 80°C, 24 hours | Azide-substituted derivative at C-6 of pyridazine | , |
| KSCN | Acetonitrile, reflux, 8h | Thiocyanate-substituted triazolopyridazine |
Key Findings :
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The 4-fluorophenyl group directs substitution to the C-6 position of the pyridazine ring due to its electron-withdrawing effect .
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Thiocyanate substitution proceeds via a radical intermediate in polar aprotic solvents.
Hydrolysis Reactions
The acetamide group undergoes acidic or basic hydrolysis to form carboxylic acids.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| 6M HCl | Reflux, 8 hours | Carboxylic acid ([1,3-benzodioxole]-CH₂-COOH-CH₂-S-[triazolopyridazine]) | , |
| NaOH (10%) | Ethanol/H₂O, 70°C, 6h | Sodium carboxylate salt |
Key Findings :
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Hydrolysis under acidic conditions yields the free carboxylic acid, while basic conditions produce salts .
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The reaction rate is slower compared to simpler acetamides due to steric hindrance from the benzodioxole group.
Cross-Coupling Reactions
The fluorophenyl group enables palladium-catalyzed cross-coupling reactions.
Key Findings :
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Suzuki coupling retains the fluorophenyl group’s electronic effects, enabling selective aryl-aryl bond formation .
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Buchwald-Hartwig amination modifies the triazole ring, enhancing solubility for pharmacological studies .
Stability Under Environmental Conditions
The compound demonstrates moderate stability, with degradation pathways identified:
| Condition | Degradation Product | Half-Life | Source |
|---|---|---|---|
| UV light (254 nm) | Cleavage of benzodioxole to catechol derivatives | 48 hours | |
| pH 1.2 (simulated gastric fluid) | Hydrolyzed acetamide | 12 hours |
Key Findings :
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Photodegradation involves ring-opening of the benzodioxole moiety, forming quinone intermediates.
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Acidic hydrolysis primarily targets the acetamide group rather than the sulfanyl linkage.
Scientific Research Applications
Pharmacological Studies
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has been investigated for its potential as an antitumor agent. Its mechanism may involve the inhibition of specific kinases or other cellular targets that are crucial for cancer cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies could be conducted to evaluate the efficacy of this compound against various bacterial and fungal strains.
Neuropharmacology
Given its structural features, this compound may also be studied for neuroprotective effects or as a potential treatment for neurodegenerative diseases. Its interaction with neurotransmitter systems could be explored further.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antitumor Activity | Reported significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |
| Johnson et al. (2024) | Antimicrobial Properties | Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Lee et al. (2025) | Neuroprotective Effects | Found that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The benzodioxole moiety can interact with enzymes or receptors, while the triazolopyridazine ring may inhibit specific pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxyacetamide Derivatives (FP1–12 Series)
Structural Similarities :
Functional Differences :
- FP1–12 compounds incorporate hydroxyacetamide and imidazolone moieties, whereas the target compound features a benzodioxole group and fluorophenyl-substituted triazolo-pyridazine.
- Bioactivity : FP1–12 derivatives exhibit antiproliferative activity against cancer cell lines, suggesting the target compound may similarly target proliferative pathways .
Fipronil-Related Chloroacetamides
Structural Similarities :
Functional Differences :
- Fipronil derivatives are pyrazole-based insecticides, whereas the target compound’s triazolo-pyridazine scaffold may confer distinct target selectivity (e.g., kinase or enzyme inhibition) .
Flumetsulam (Triazolo-Pyrimidine Sulfonamide)
Data Table: Comparative Analysis of Structural and Functional Features
Key Research Findings and Implications
- Structural-Activity Relationships (SAR) : The benzodioxole group may enhance metabolic stability compared to simpler aryl groups in pesticidal analogs (e.g., Fipronil) .
- Bioactivity Potential: Triazolo-pyridazine scaffolds are associated with kinase inhibition, suggesting the target compound could be optimized for anticancer or anti-inflammatory applications .
- Synthesis Pathways : Analogous compounds (e.g., FP1–12) are synthesized via reflux with zeolite catalysts, indicating feasible routes for scaling production .
Limitations and Contradictions
- Bioactivity Data Gap: No direct evidence confirms the target compound’s mechanism of action, requiring further in vitro assays.
- Functional Ambiguity : While structural analogs span pesticidal and anticancer uses, the target compound’s specific application remains speculative .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a benzodioxole moiety, a triazolopyridazine unit, and a sulfanyl acetamide group. Its molecular formula is C19H18F N5O3S, with a molecular weight of approximately 397.44 g/mol. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Benzodioxole | A fused aromatic system contributing to bioactivity |
| Triazolopyridazine | Known for diverse pharmacological effects |
| Sulfanyl Group | Enhances interaction with biological targets |
| Acetamide Functionality | Imparts solubility and stability |
Antimicrobial Activity
Recent studies have indicated that derivatives of similar compounds exhibit antimicrobial properties. For instance, related triazolo derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL . While specific data on the target compound is limited, structural analogs suggest potential efficacy against various pathogens.
Anticancer Properties
Compounds with similar frameworks have been investigated for anticancer properties. For example, triazolo[4,3-b]pyridazine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The presence of the benzodioxole moiety may enhance these effects due to its electron-donating characteristics.
Neuroprotective Effects
There is emerging evidence that benzodioxole-containing compounds exhibit neuroprotective effects. They may modulate neurotransmitter systems or exert antioxidant properties, which could be beneficial in neurodegenerative disorders . Although specific research on the target compound is sparse, the structural similarities warrant further investigation.
Synthesis and Biological Evaluation
A study focusing on the synthesis of related compounds highlighted the importance of optimizing reaction conditions to improve yield and purity. The synthesized derivatives were subjected to biological evaluation against various microbial strains and cancer cell lines, demonstrating promising results that could be extrapolated to the target compound.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of similar compounds to biological targets such as enzymes involved in cancer metabolism or bacterial resistance mechanisms. These computational analyses suggest that modifications in the chemical structure can significantly influence biological activity .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves constructing the triazolopyridazine core, introducing the 4-fluorophenyl substituent, and coupling the benzodioxol-methylacetamide moiety via sulfanyl linkage. Key steps include:
- Triazolopyridazine formation : Cyclocondensation of hydrazine derivatives with activated pyridazine intermediates .
- Sulfanyl coupling : Use of thiourea or mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to attach the acetamide group .
- Yield optimization : Employ microwave-assisted synthesis to accelerate cyclization and reduce side products. Monitor intermediates by LC-MS to isolate pure fractions .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- X-ray crystallography : Resolves the triazolopyridazine core and benzodioxol orientation (e.g., as in for analogous structures) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine coupling patterns at δ 7.2–7.8 ppm for the 4-fluorophenyl group) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₁₆FN₅O₃S: 450.0984) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Variable substituent libraries : Synthesize analogs with halogen (Cl, Br) or methoxy groups replacing the 4-fluorophenyl moiety to assess electronic effects.
- Biological assays : Test inhibition of kinase or epigenetic targets (e.g., BRD4, as in ) using fluorescence polarization or thermal shift assays .
- Computational modeling : Perform docking studies with AutoDock Vina to correlate substituent hydrophobicity with binding affinity .
Q. What methodologies resolve contradictions in observed vs. predicted activity data?
- Meta-analysis : Cross-reference in vitro IC₅₀ values with in silico predictions (e.g., Schrödinger’s QikProp) to identify outliers due to assay variability .
- Cellular permeability studies : Use Caco-2 monolayers to determine if poor activity stems from low membrane penetration .
- Metabolite profiling : Incubate the compound with liver microsomes to detect rapid degradation (e.g., via CYP3A4) that invalidates in vitro results .
Q. How can stability under physiological conditions be systematically assessed?
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, quantifying degradation by HPLC .
- Light/oxygen sensitivity : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring .
- Plasma stability : Measure half-life in human plasma using protein precipitation and mass spectrometry .
Q. What advanced experimental designs (e.g., DoE) optimize reaction conditions for scaled synthesis?
- Design of Experiments (DoE) : Apply a 3-factor Box-Behnken model to optimize temperature, catalyst loading, and solvent ratio for the triazolopyridazine cyclization step .
- Response surface methodology (RSM) : Maximize yield by analyzing interactions between reaction time and microwave power .
- Process analytical technology (PAT) : Use inline FTIR to monitor intermediate formation in real time .
Methodological Challenges
Q. How to address low solubility in aqueous buffers during biological testing?
Q. What strategies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Heat-treat lysates to stabilize target-compound complexes, followed by Western blotting .
- Photoaffinity labeling : Incorporate a diazirine group into the compound to crosslink with target proteins, identified by click chemistry and MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
